8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a benzyl(methyl)amino group at position 8 and a 2-ethoxyethyl substituent at position 6. Its molecular formula is approximately C17H21N5O3 (adjusted from CID 942223 in , replacing the hydroxyl group with ethoxy), with a predicted molecular weight of ~373.4 g/mol. The benzyl(methyl)amino moiety at position 8 aligns with structure-activity relationship (SAR) studies highlighting lipophilic groups for serotonin (5-HT) and dopamine (D2) receptor affinity .
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-26-11-10-23-14-15(22(3)18(25)20-16(14)24)19-17(23)21(2)12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWPYWJRHDFHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of a purine derivative, followed by the introduction of the benzyl(methyl)amino group and the ethoxyethyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl(methyl)amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that purine derivatives exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in nucleotide metabolism. For instance, it may act as a competitive inhibitor for enzymes like adenosine deaminase, which is crucial in purine metabolism.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This characteristic is particularly relevant for developing therapeutic agents against diseases associated with oxidative damage.
Biochemical Applications
- Biological Assays : The compound has been utilized in various biological assays to evaluate its pharmacological effects. Its interactions with cellular targets can provide insights into its mechanism of action and potential therapeutic uses.
- Synthetic Precursor : As a purine derivative, it serves as a synthetic precursor for the development of more complex nitrogen-containing heterocycles used in drug design and discovery .
Case Study 1: Anticancer Research
In a study published by MDPI, researchers evaluated the anticancer effects of several purine derivatives, including 8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The results demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Enzyme Inhibition Analysis
A detailed enzymatic study highlighted the inhibitory effects of this compound on adenosine deaminase activity. The findings suggest that such inhibition could lead to increased levels of adenosine in the tumor microenvironment, potentially enhancing the efficacy of certain cancer therapies.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play key roles in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
The 7-position substituent significantly impacts physicochemical properties and biological activity:
7-Octyl Analog ()
- Structure : 7-Octyl chain (C8H17).
- Properties : Higher molecular weight (397.5 g/mol) and logP (~3.0) due to the long alkyl chain.
- Activity : Increased lipophilicity may enhance tissue penetration but reduce aqueous solubility. SAR studies suggest longer alkyl chains at N3/N7 can optimize activity for certain targets, though excessive length may hinder binding .
7-(3-Methylbenzyl) Analog ()
- Structure : Aromatic 3-methylbenzyl group.
- Activity : Aromatic groups may improve receptor binding via hydrophobic interactions but could limit metabolic stability .
7-Butynyl in Linagliptin ()
- Structure : Rigid alkyne (C≡C) linker.
- Properties : Higher molecular weight (~472.5 g/mol) and moderate logP (~2.5).
- Activity : The butynyl group in linagliptin contributes to dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in diabetes treatment .
7-Naphthalenylmethyl in Eg5 Inhibitor ()
- Structure : Bulky naphthalene ring.
- Properties : High logP (~3.0) and molecular weight (~464.5 g/mol).
- Activity : Disrupts mitotic spindle formation via Eg5 ATPase inhibition, demonstrating the role of bulky 7-substituents in targeting cytoskeletal proteins .
Target Compound (7-(2-Ethoxyethyl))
- Advantages : Balances lipophilicity (predicted logP ~1.5) and solubility due to the ether linkage. Less steric bulk compared to naphthalenylmethyl or octyl groups may favor pharmacokinetics.
Substituent Variations at Position 8
The 8-position substituent modulates receptor selectivity and binding affinity:
Benzyl(methyl)amino Group (Target Compound)
- SAR studies indicate such groups enhance 5-HT6/D2 receptor affinity .
Arylpiperazinylalkyl Groups ()
- Example : 2,3-Dichlorophenylpiperazine.
- Role : Introduces hydrogen-bonding capability and basicity, improving selectivity for serotonin receptors. Optimal spacer length (e.g., three methylene units) enhances affinity .
Imidazolylpropylamino Group ()
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | 7-Substituent | 8-Substituent | Molecular Weight | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | 2-ethoxyethyl | Benzyl(methyl)amino | ~373.4 | ~1.5 |
| 7-Octyl Analog | Octyl | Benzyl(methyl)amino | 397.5 | ~3.0 |
| 7-(3-Methylbenzyl) | 3-Methylbenzyl | 2-Hydroxyethylamino | ~383.4 | ~2.2 |
| Linagliptin | Butynyl | Aminopiperidinyl | ~472.5 | ~2.5 |
| Eg5 Inhibitor | Naphthalenylmethyl | Imidazolylpropylamino | ~464.5 | ~3.0 |
Table 2: Key SAR Findings
Biological Activity
The compound 8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine, a fundamental structure in biochemistry that plays a critical role in various biological processes. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Formula : C16H19N5O3
- CAS Number : 476481-54-6
Physical Properties
- Molecular Weight : 341.35 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its interaction with various biological targets.
- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism, which may affect cellular proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator of purinergic receptors, influencing signal transduction pathways related to inflammation and immune responses.
Therapeutic Applications
Research indicates potential therapeutic applications in several areas:
- Anticancer Activity : Studies have shown that purine derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses through its effects on purinergic signaling.
- Neurological Disorders : There is emerging evidence that purine derivatives can influence neurotransmission and may have implications for treating neurodegenerative diseases.
Case Studies
-
Anticancer Efficacy
- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
-
Inflammation Reduction
- In vivo studies showed that administration of the compound reduced markers of inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
-
Neuroprotective Effects
- Preliminary research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating conditions like Alzheimer's disease.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
